1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine
Description
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine is a piperazine derivative featuring a phenoxyethyl side chain substituted with a chlorine atom and a methyl group at the 4- and 2-positions of the phenyl ring, respectively. This structural motif is critical for its physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter transporters and enzymes .
Properties
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYOOUFLZVCDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354042 | |
| Record name | 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401798-02-5 | |
| Record name | 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenoxyethyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations :
- The 4-chloro-2-methylphenoxy group in the target compound provides moderate steric bulk compared to the bis(4-fluorophenyl) groups in , which may reduce off-target interactions.
- GBR 12909 includes a 3-phenylpropyl chain, enhancing DAT binding through extended hydrophobic interactions, a feature absent in the target compound.
Dopamine Transporter (DAT) Affinity
- GBR 12909 Analogs : Exhibit high DAT affinity (IC₅₀ = 8.0–8.2 nM) due to the bis(4-fluorophenyl)methoxyethyl group and rigidified piperazine core .
- Target Compound : Predicted lower DAT affinity due to the absence of fluorinated aromatic groups, which are critical for π-π interactions in DAT binding pockets .
Antimicrobial Activity
- Azole-containing Piperazines: Derivatives like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone show broad-spectrum antimicrobial activity (MIC = 3.1–25 μg/mL) .
Cytotoxicity
- Azole Derivatives : Some exhibit cytotoxicity against PC-3 cell lines (growth inhibition up to 70%) .
- Target Compound : Likely lower cytotoxicity due to the absence of reactive azole moieties.
Comparison with Other Derivatives
- Bridged Piperazines : Require multistep synthesis with rigidifying agents (e.g., diazabicyclo derivatives), leading to lower yields (e.g., 32 in with 10-fold reduced DAT affinity).
- Azole-containing Derivatives : Utilize nucleophilic substitution with imidazole or benzimidazole precursors .
Physicochemical Properties
Biological Activity
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring linked to a phenoxy group with a chlorine substituent. The molecular formula is . This unique structure suggests diverse biological activity, including potential interactions with neurotransmitter systems.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. Notably, the compound has been studied for its potential effects on the D3 dopamine receptor, which is implicated in neuroprotection and psychiatric disorders .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are significant for developing new therapeutic agents against resistant strains of bacteria and fungi .
Neuroprotective Effects
Studies have shown that compounds structurally similar to this compound can provide neuroprotective effects in animal models. For instance, D3 receptor agonists have demonstrated efficacy against neurodegeneration induced by toxins like MPTP . This suggests potential applications in treating neurodegenerative diseases.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant activity. In a study involving maximal electroshock-induced seizures in mice, it was noted that certain analogs exhibited significant anticonvulsant effects, indicating its potential role in epilepsy treatment .
Structure-Activity Relationships (SAR)
SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. For example, variations in the phenoxy group have been shown to influence receptor affinity and selectivity. Compounds with different substituents on the phenoxy moiety often exhibit varying degrees of potency against specific targets .
| Compound | Molecular Formula | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | C13H22ClN2O | Antimicrobial, Neuroprotective | Not specified |
| 1-[4-(4-Fluorophenyl)piperazinyl]ethanol | C13H18FClN3O | D3R Agonist | Not specified |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | C13H14F3N | Neuroprotective | Not specified |
Neuroprotection in Animal Models
A notable case study involved the administration of D3 receptor-preferring agonists in mice models. These studies indicated that such compounds could significantly reduce neurodegeneration caused by MPTP exposure. The findings suggest that this compound could be further explored as a neuroprotective agent .
Anticancer Potential
Another area of investigation has been the anticancer properties of related compounds. Some derivatives have shown promising results against various cancer cell lines, including HepG2 hepatocellular carcinoma cells, where they induced apoptosis and cell cycle arrest . These findings highlight the potential therapeutic applications of piperazine derivatives in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
